3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine
Description
3-(Tert-Butyl)-5-Chloro[1,2,4]Triazolo[4,3-a]Pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core. Triazolopyridines are recognized for their broad biological activities, including herbicidal, antifungal, and anticancer effects .
Properties
IUPAC Name |
3-tert-butyl-5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)9-13-12-8-6-4-5-7(11)14(8)9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHNMGFPWQGAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314915 | |
| Record name | 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66999-61-9 | |
| Record name | 5-Chloro-3-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-5-chloropyridine with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
It appears that there might be a slight error in the query regarding the chemical name. The correct name is likely Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, not "3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine." Assuming this correction, here's a detailed article based on the provided search results:
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It is a heterocyclic compound with a triazole ring fused to a pyridine ring, featuring a tert-butyl group and a chlorine atom at specific positions. The molecular formula is C₁₀H₁₃ClN₄O₂.
Potential Applications
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is primarily explored for its potential applications, especially in interaction and binding studies targeting various biological targets.
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit various biological activities.
- Drug Discovery: It serves as a building block in synthesizing drug candidates. Derivatives of triazolopyridines have demonstrated diverse biological activities, making them valuable in creating new pharmaceuticals.
- Bromodomain Inhibition: Some [1,2,4]triazolo[4,3-a]phthalazines (structurally related compounds) are potent inhibitors of bromodomains, including those outside the BET family . They inhibit BRD4, BRD9, CECR2, and CREBBP . These compounds exhibit cellular inhibition activity, making them valuable for discovering selective bromodomain inhibitors and inhibitors with mixed bromodomain pharmacology .
Structural Analogues
Several compounds share structural similarities with tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Structure | Contains bromine instead of chlorine; studied for different biological activities |
| Tert-butyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl substitution offers different solubility and reactivity profiles | |
| 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluorine substitution enhances lipophilicity; potential for increased bioavailability |
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl and chloro substituents differentiate this compound from other triazolopyridines. Below is a comparative analysis with key analogs:
Key Observations :
- The tert-butyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or ethyl). This may enhance membrane permeability but reduce aqueous solubility.
Stability and Reactivity
- Dimroth Rearrangement Risk : Electron-withdrawing substituents (e.g., Cl) on the pyridine ring can trigger rearrangement into [1,2,4]triazolo[1,5-a]pyridines. However, the tert-butyl group’s electron-donating nature may counteract this instability .
- Crystallographic Behavior: Analogs such as 3-(pyridin-4-yl)-triazolopyridine crystallize in monoclinic systems (space group P21/c), suggesting predictable packing patterns for tert-butyl derivatives .
Biological Activity
Overview
3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. Its structure features a triazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and a chlorine atom at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies.
- Molecular Formula: C₁₀H₁₂ClN₃
- CAS Number: 66999-61-9
- IUPAC Name: 3-tert-butyl-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Synthesis
The synthesis of this compound can be achieved through various methods. A common route involves cyclization reactions using precursors such as 3-amino-5-chloropyridine and tert-butyl isocyanide in the presence of suitable catalysts. Optimization of reaction conditions is essential for achieving high yields and purity levels.
Anticancer Properties
Research has shown that derivatives of triazolo compounds exhibit significant anticancer activity. For instance, studies have evaluated the antiproliferative effects of triazolo derivatives against various cancer cell lines including breast, colon, and lung cancers. The mechanism of action appears to involve inhibition of key cellular pathways rather than direct interference with enzymes like dihydrofolate reductase (DHFR) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 2.5 |
| Compound B | Colon | 1.8 |
| Compound C | Lung | 3.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The chlorine substitution at position 5 may enhance its lipophilicity and bioavailability, contributing to its efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 µg/mL |
| Escherichia coli | ≤0.5 µg/mL |
| Candida albicans | ≤0.25 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the tert-butyl group is believed to enhance solubility and stability in biological environments. Comparative studies with similar compounds indicate that variations in substituents can lead to distinct biological profiles.
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Contains bromine; studied for different biological activities. |
| Tert-butyl 5-methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl substitution alters solubility and reactivity profiles. |
| 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluorine enhances lipophilicity; potential for increased bioavailability. |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of triazolopyridine derivatives in cancer treatment. In one study involving a series of synthesized triazoloquinazolinone derivatives, certain compounds showed promising results in inhibiting Polo-like kinase 1 (Plk1), which is upregulated in various cancers . These findings suggest that further exploration of structural modifications could yield more effective anticancer agents.
Q & A
Q. What are the optimal synthetic routes for 3-(tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?
The synthesis of triazolopyridine derivatives often involves palladium-catalyzed cross-coupling or cyclization reactions. For example, palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives can yield [1,2,4]triazolo[4,3-a]pyridines with high regioselectivity . Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) is recommended to reduce reaction times and improve yields compared to conventional heating . Optimization should focus on solvent selection (e.g., acetic acid for dehydration steps), catalyst loading (0.5–2 mol% Pd), and stoichiometric ratios of precursors to minimize byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substitution patterns and verify tert-butyl/chlorine positions. For example, tert-butyl groups typically show singlets at δ 1.3–1.5 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., CHClN) and isotopic patterns for chlorine.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine .
Q. How does the reactivity of the chlorine substituent influence downstream functionalization?
The 5-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO/DMF, 80°C), enabling replacement with amines, alkoxides, or thiols. This reactivity is critical for generating derivatives like 5-methoxy or 5-amino analogs . The tert-butyl group at position 3 enhances steric bulk, potentially directing electrophilic attacks to the pyridine ring .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of analogs with enhanced bioactivity?
Comparative Molecular Field Analysis (CoMFA) of triazolopyridine derivatives has identified key steric and electrostatic requirements for herbicidal activity. For example, bulky substituents at position 3 (e.g., 4-propylphenyl) enhance binding to weed acetolactate synthase (ALS), while electron-withdrawing groups (e.g., Cl, CF) at position 5 improve potency . Computational models should incorporate:
Q. How can contradictory biological activity data across similar analogs be resolved?
Discrepancies in bioactivity often arise from subtle structural differences. For example:
- Positional isomerism : 7-Cyano vs. 7-chloro substitution alters electron density, affecting target binding (e.g., antimalarial vs. antifungal activity) .
- Solubility effects : tert-butyl groups improve lipophilicity but may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .
Resolution requires systematic SAR studies with standardized assays (e.g., fixed IC protocols) and computational docking to validate binding modes .
Q. What strategies are effective for designing analogs with selective activity against specific biological targets?
- Scaffold hybridization : Fusing triazolopyridine with sulfonamide moieties (e.g., 8-(pyrrolidin-1-ylsulfonyl) derivatives) enhances antimalarial activity by targeting Plasmodium falciparum dihydroorotate dehydrogenase .
- Bioisosteric replacement : Replacing chlorine with trifluoromethyl (CF) balances electronegativity and metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic pockets for target-specific optimization .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to oxidative metabolism .
- CYP450 docking simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
- ADMET predictors : Tools like SwissADME estimate logP, blood-brain barrier permeability, and hERG channel inhibition risks .
Q. What mechanistic insights explain the herbicidal activity of triazolopyridine derivatives?
Triazolopyridines inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The chlorine and tert-butyl groups form van der Waals contacts with ALS hydrophobic pockets, while the triazole ring participates in π-π stacking with phenylalanine residues . Structural analogs lacking these substituents (e.g., 5-methoxy derivatives) show reduced inhibition, confirming their mechanistic role .
Methodological Resources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
